molecular formula C30H33N3O2 B389318 11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Katalognummer: B389318
Molekulargewicht: 467.6g/mol
InChI-Schlüssel: WZIDIYBPIAROLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a diethylamino group, a methoxyphenyl group, and a hexahydrobenzo[b][1,4]benzodiazepin-7-one core. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine, where they are used as anxiolytics, sedatives, and muscle relaxants.

Vorbereitungsmethoden

The synthesis of 11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate diamine with a diketone under acidic or basic conditions.

    Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzodiazepine core with diethylamine in the presence of a suitable catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the benzodiazepine core with methoxybenzene in the presence of a Lewis acid catalyst.

Industrial production methods for this compound typically involve optimizing these synthetic routes to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Analyse Chemischer Reaktionen

11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the benzodiazepine core, leading to the formation of dihydrobenzodiazepine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as alkyl halides. The major products formed from these reactions include N-oxide derivatives, dihydrobenzodiazepine derivatives, and substituted benzodiazepine derivatives.

Wissenschaftliche Forschungsanwendungen

11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various benzodiazepine derivatives. It is also used as a model compound for studying the reactivity and stability of benzodiazepines.

    Biology: The compound is used in biological studies to investigate the effects of benzodiazepines on various biological systems. It is also used as a tool for studying the binding interactions of benzodiazepines with their molecular targets.

    Medicine: The compound is used in medicinal chemistry research to develop new benzodiazepine-based drugs with improved efficacy and safety profiles. It is also used in pharmacological studies to investigate the mechanism of action of benzodiazepines.

    Industry: The compound is used in the pharmaceutical industry for the production of benzodiazepine-based drugs. It is also used in the chemical industry for the synthesis of various benzodiazepine derivatives.

Wirkmechanismus

The mechanism of action of 11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. The compound binds to the benzodiazepine binding site on the GABA receptor, enhancing the inhibitory effects of GABA. This leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and reduced neuronal excitability. The molecular targets and pathways involved in this mechanism include the GABA receptor, chloride ion channels, and various intracellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds, such as:

    Diazepam: Diazepam is a well-known benzodiazepine with similar anxiolytic and sedative properties. it lacks the methoxyphenyl group present in the compound of interest.

    Lorazepam: Lorazepam is another benzodiazepine with similar pharmacological properties. It differs from the compound of interest in its chemical structure, particularly in the absence of the diethylamino group.

    Clonazepam: Clonazepam is a benzodiazepine with anticonvulsant properties. It differs from the compound of interest in its chemical structure, particularly in the presence of a nitro group instead of the methoxyphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct pharmacological properties and reactivity.

Eigenschaften

Molekularformel

C30H33N3O2

Molekulargewicht

467.6g/mol

IUPAC-Name

6-[4-(diethylamino)phenyl]-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H33N3O2/c1-4-33(5-2)23-14-10-21(11-15-23)30-29-27(31-25-8-6-7-9-26(25)32-30)18-22(19-28(29)34)20-12-16-24(35-3)17-13-20/h6-17,22,30-32H,4-5,18-19H2,1-3H3

InChI-Schlüssel

WZIDIYBPIAROLK-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.